2-[1-(2-methoxyphenoxy)ethyl]-4-methyl-1H-benzimidazole
Description
2-[1-(2-METHOXYPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a methoxyphenoxy group and a methyl group attached to the benzodiazole ring, which may contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-[1-(2-methoxyphenoxy)ethyl]-4-methyl-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2O2/c1-11-7-6-8-13-16(11)19-17(18-13)12(2)21-15-10-5-4-9-14(15)20-3/h4-10,12H,1-3H3,(H,18,19) |
InChI Key |
DDINADNNQRXBNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C(C)OC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-METHOXYPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE typically involves the condensation of 2-methoxyphenol with an appropriate ethylating agent to form 2-(2-methoxyphenoxy)ethylamine. This intermediate is then reacted with 7-methyl-1H-1,3-benzodiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-METHOXYPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-[1-(2-HYDROXYPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE .
Scientific Research Applications
2-[1-(2-METHOXYPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzodiazoles.
Mechanism of Action
The mechanism of action of 2-[1-(2-METHOXYPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-[1-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE: Lacks the methyl group at the 7-position.
2-[1-(2-HYDROXYPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
2-[1-(2-METHOXYPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE is unique due to the presence of both the methoxyphenoxy group and the methyl group on the benzodiazole ring. These structural features may enhance its biological activity and chemical stability compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
